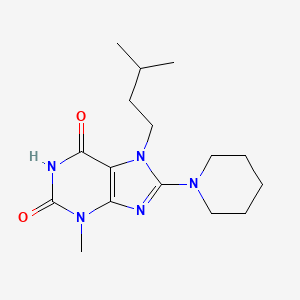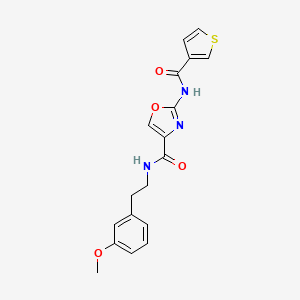
N-(3-methoxyphenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as MP-TAOC, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MP-TAOC belongs to the oxazole family of compounds, which are known to possess various biological activities such as antimicrobial, antifungal, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Tempering Reactivities with Bidentate Ligands
In the realm of organic synthesis, bidentate ligands have been shown to temper the reactivities of in situ-generated gold carbenes, facilitating the efficient modular synthesis of structures like 2,4-oxazole, a motif prevalent in numerous natural products. This approach opens new avenues for applying oxidative gold catalysis in developing novel methods, underpinning the significance of ligand selection in chemical synthesis (Luo et al., 2012).
Fluorescent Dyes from Thioamides
Thioamides, including those structurally akin to the compound , have been employed as building blocks in synthesizing fluorescent dyes, showcasing tunable emission properties. These findings indicate the potential of thioamides in developing new fluorescent materials for various applications, from sensing to imaging (Witalewska et al., 2019).
Antimicrobial Activity of Isothiazolones
Isothiazolone derivatives have demonstrated favorable antimicrobial activities, suggesting their potential as templates for designing new antimicrobial agents. This research aligns with the broader goal of discovering novel compounds that can address the growing issue of antimicrobial resistance (Wang et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-4-2-3-12(9-14)5-7-19-17(23)15-10-25-18(20-15)21-16(22)13-6-8-26-11-13/h2-4,6,8-11H,5,7H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJORDASUWJCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

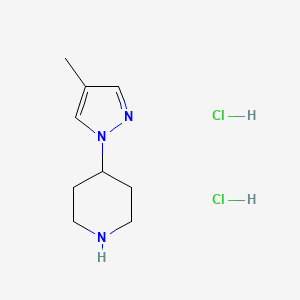
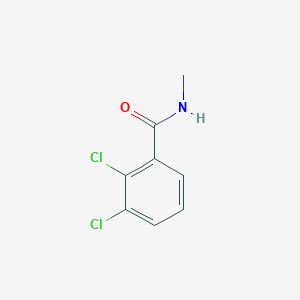
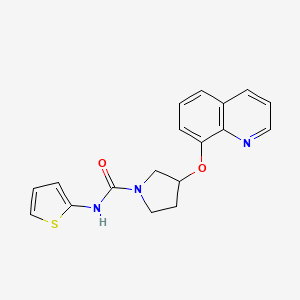

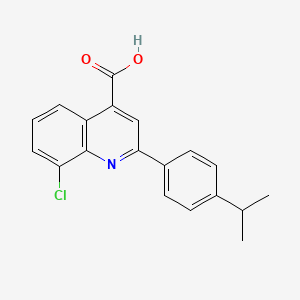
![Benzo[b]thiophene-3-ol, 4-methoxy-](/img/structure/B2958829.png)

![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)
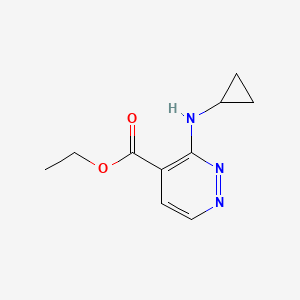


![2-Ethyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2958840.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2958841.png)
